molecular formula C15H12N2O6S4 B2373808 3,5-Bis(thiophene-2-sulfonamido)benzoic acid CAS No. 327091-20-3

3,5-Bis(thiophene-2-sulfonamido)benzoic acid

Cat. No.: B2373808
CAS No.: 327091-20-3
M. Wt: 444.51
InChI Key: YMKWCYZZDNTRNS-UHFFFAOYSA-N
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Description

3,5-Bis(thiophene-2-sulfonamido)benzoic acid is a complex organic compound with the molecular formula C15H12N2O6S4 and a molecular weight of 444.53 g/mol This compound features a benzoic acid core substituted with two thiophene-2-sulfonamido groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid typically involves the following steps:

    Formation of Thiophene-2-sulfonamide: Thiophene is sulfonated using sulfur trioxide or chlorosulfonic acid to form thiophene-2-sulfonic acid. This is then converted to thiophene-2-sulfonamide by reacting with ammonia.

    Coupling with Benzoic Acid Derivative: The thiophene-2-sulfonamide is then coupled with a benzoic acid derivative, such as 3,5-diaminobenzoic acid, under appropriate reaction conditions. This step often involves the use of coupling agents like carbodiimides or phosphonium salts to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(thiophene-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-Bis(thiophene-2-sulfonamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene rings may also contribute to the compound’s bioactivity by facilitating interactions with biological membranes or proteins .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(thiophene-2-sulfonylamino)benzoic acid: Similar structure but with sulfonylamino groups instead of sulfonamido groups.

    3,5-Diaminobenzoic acid: Lacks the thiophene-2-sulfonamido groups but shares the benzoic acid core.

    Thiophene-2-sulfonamide: Contains the thiophene-2-sulfonamido group but lacks the benzoic acid core.

Uniqueness

3,5-Bis(thiophene-2-sulfonamido)benzoic acid is unique due to the presence of both thiophene-2-sulfonamido groups and the benzoic acid core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

3,5-bis(thiophen-2-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6S4/c18-15(19)10-7-11(16-26(20,21)13-3-1-5-24-13)9-12(8-10)17-27(22,23)14-4-2-6-25-14/h1-9,16-17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKWCYZZDNTRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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